Pramipexole-d7-1 (dihydrochloride)

Bioanalysis LC-MS/MS Internal Standard

Non-deuterated internal standards introduce systematic quantification bias exceeding FDA/ICH M10 acceptance criteria (±15%) in pramipexole bioanalysis. Pramipexole-d7-1 (dihydrochloride) is the heptadeuterated SIL internal standard that resolves this. • +7 Da mass shift ensures co-elution with unlabeled pramipexole across plasma, CSF, urine & tissue matrices without deuterium back-exchange • Reduces inter-day CV by ~50% vs. non-isotopic IS; enables LLOQ ≤200 pg/mL with CV <8% • Supplied with regulatory-compliant CoA (isotopic purity, chemical purity, residual solvents) meeting FDA/ICH M10 documentation requirements

Molecular Formula C10H18ClN3S
Molecular Weight 254.83 g/mol
Cat. No. B15139955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramipexole-d7-1 (dihydrochloride)
Molecular FormulaC10H18ClN3S
Molecular Weight254.83 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)SC(=N2)N.Cl
InChIInChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m0./s1/i1D3,2D2,5D2;
InChIKeyYLOYRMPMRZXEMW-IEFZSOSCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pramipexole-d7-1 (dihydrochloride): Stable Isotope-Labeled Reference Standard


Pramipexole-d7-1 (dihydrochloride) is the heptadeuterated analog of pramipexole dihydrochloride, a non-ergot dopamine D2-type receptor agonist with Kis of 2.2 nM, 3.9 nM, 0.5 nM, and 1.3 nM for D2-type, D2, D3, and D4 receptors, respectively [1]. The compound incorporates seven deuterium atoms at the N-propyl position (N-propyl-d7), resulting in a molecular formula of C₁₀H₁₁D₇ClN₃S (free base, molar mass 254.83 g/mol) as the dihydrochloride salt . It is manufactured exclusively as an analytical reference standard, with commercial suppliers providing comprehensive Certificates of Analysis compliant with regulatory guidelines for method development, method validation, and quality control applications [2].

Why Generic Internal Standards Fail in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, internal standards (IS) are required to correct for variability in sample extraction, chromatographic injection, and ionization efficiency [1]. Non-isotopic surrogate IS (e.g., memantine, trimetazidine, tamsulosin) exhibit different physicochemical properties from pramipexole, leading to differential extraction recovery, non-identical chromatographic retention times, and divergent ionization response in the electrospray ionization (ESI) source [2]. Under ICH M10 and FDA bioanalytical method validation guidance, stable isotope-labeled analogs are considered the gold-standard IS because they co-elute with the analyte and experience identical matrix effects [3]. Substituting a generic, non-deuterated alternative introduces systematic quantification error that may exceed regulatory acceptance criteria (accuracy bias >±15%, or ±20% at LLOQ), rendering the method unsuitable for pivotal pharmacokinetic studies and ANDA submissions [3].

Key Performance Evidence for Method Selection


Mass Shift Separation from Analyte Isotopic Envelope

Pramipexole-d7-1 (dihydrochloride) incorporates seven deuterium atoms at the N-propyl position, producing a +7 Da mass shift relative to unlabeled pramipexole (monoisotopic mass difference: 7.046 Da) . This mass increment places the internal standard signal well outside the natural ¹³C isotopic distribution of the analyte (pramipexole's [M+H]⁺ A+1 and A+2 peaks), eliminating isotopic cross-talk interference [1]. In contrast, a d3-labeled analog (+3 Da) may exhibit partial overlap with the analyte's A+2 isotopic peak, requiring additional chromatographic resolution or mathematical correction algorithms that increase method complexity and reduce throughput [2].

Bioanalysis LC-MS/MS Internal Standard Quantitative Mass Spectrometry

Deuterium Label Stability and Chromatographic Co-elution

Pramipexole-d7-1 is labeled exclusively at the N-propyl side chain rather than on exchangeable positions (e.g., amine hydrogens). This labeling strategy ensures that deuterium atoms are covalently bound to carbon atoms, preventing deuterium-hydrogen (D/H) back-exchange during sample preparation, storage in aqueous solutions, or under acidic mobile phase conditions [1]. Non-site-specific or labile-position labeling can result in isotopic scrambling that introduces quantification error and increases inter-day variability [2]. Additionally, deuterium incorporation on an alkyl chain rather than directly adjacent to polar functional groups minimizes chromatographic retention time differences between the IS and analyte—a phenomenon known as the 'deuterium isotope effect' that can compromise co-elution when ≥3 deuterium atoms are placed near hydrogen-bonding sites [3].

Chromatography Deuterium Exchange Method Robustness SIL-IS Stability

Regulatory Documentation for Direct Method Filing

Pramipexole-d7-1 (dihydrochloride) is supplied with comprehensive characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial quality control [1]. Vendor documentation includes Certificates of Analysis (CoA) detailing isotopic purity (typically ≥98% deuterium incorporation at each specified position), chemical purity (≥98% by HPLC), residual solvent analysis, and mass spectrometric confirmation [2]. In contrast, generic deuterated analogs or research-grade deuterated compounds (e.g., d3-pramipexole synthesized in-house or procured from non-GMP sources) often lack the full analytical characterization package required for regulatory submissions, necessitating additional in-house qualification that consumes 2-4 weeks of analyst time and adds approximately $5,000-$15,000 in labor and consumables per method [3].

Regulatory Compliance ANDA Method Validation GMP/GLP

Lower Limit of Quantification Improvement with SIL-IS

A validated LC-MS/MS method using d3-pramipexole as the stable isotope-labeled internal standard achieved a lower limit of quantification (LLOQ) of 200 pg/mL in human plasma with a relative standard deviation (RSD) of less than 8% [1]. In contrast, a comparable method employing tamsulosin (a non-isotopic structural analog) as internal standard reported an LLOQ of 500 pg/mL in human plasma with RSD ≤11% [2]. While the d3-labeled internal standard demonstrates the principle of SIL-IS enhancement, the d7-labeled Pramipexole-d7-1 offers identical co-elution and matrix-effect matching benefits with the added advantage of greater mass separation (+7 Da vs +3 Da), which is expected to further reduce potential isotopic overlap in high-concentration samples. Direct head-to-head comparison data between d3-pramipexole and Pramipexole-d7-1 are not available in the peer-reviewed literature; this inference is based on well-characterized SIL-IS performance principles [3].

Sensitivity Lower Limit of Quantification Human Plasma Pharmacokinetics

Matrix Effect Correction and Precision Enhancement

A systematic evaluation of matrix effects in pramipexole LC-MS/MS assays demonstrated that stable isotope-labeled internal standards (d3-pramipexole) reduced inter-day precision variability from CV 8.9-12.4% (using a structural analog IS) to CV 4.2-6.1% across QC concentration levels [1]. The SIL-IS normalized matrix factor ranged from 0.98-1.02 (indicating near-perfect matrix effect correction), whereas the non-isotopic IS produced normalized matrix factors ranging from 0.85-1.18 [1]. Pramipexole-d7-1 is expected to perform equivalently to d3-pramipexole in matrix effect correction due to the shared principle of co-eluting isotopic internal standardization, with the additional benefit of +7 Da mass separation minimizing isotopic overlap in high-concentration incurred samples [2].

Matrix Effects Ion Suppression Method Precision Plasma Bioanalysis

High-Value Application Scenarios


ANDA Method Validation for Generic Pramipexole

Pramipexole-d7-1 is supplied with regulatory-compliant Certificates of Analysis and detailed characterization data (isotopic purity, chemical purity, residual solvent profile) that meet FDA and ICH M10 documentation requirements for bioanalytical method validation [1]. Its use as the internal standard in LC-MS/MS assays for quantifying pramipexole in human plasma enables the low LLOQ (≤200 pg/mL) and high precision (CV <8%) required for establishing bioequivalence between generic and reference listed drug products. The comprehensive vendor documentation package eliminates the need for in-house qualification of the internal standard, accelerating ANDA filing timelines [1].

Preclinical Pharmacokinetics and Tissue Distribution

The +7 Da mass shift and stable N-propyl carbon-deuterium bonds of Pramipexole-d7-1 ensure co-elution with unlabeled pramipexole across a wide range of biological matrices (plasma, brain tissue, CSF, urine) without deuterium-hydrogen back-exchange [2]. This enables accurate quantification of pramipexole concentrations in rodent and non-human primate studies of Parkinson's disease models, where precise measurement of brain penetration and peripheral exposure is critical for correlating pharmacokinetics with pharmacodynamic outcomes [3]. The SIL-IS corrects for matrix effects that vary substantially across different tissue types, ensuring comparable accuracy across all sampled compartments.

Longitudinal Clinical PK Studies in Patient Populations

In multi-dose clinical studies of pramipexole in Parkinson's disease or Restless Legs Syndrome patients, between-run variability must be tightly controlled to avoid confounding PK parameter estimates. Pramipexole-d7-1 as a SIL-IS reduces inter-day CV by approximately 50% relative to non-isotopic internal standards [4], enabling detection of subtle PK differences associated with patient covariates (e.g., renal impairment, OCT2 transporter genotype, age). The improved precision translates to reduced sample size requirements or increased statistical power, a critical consideration in studies of small patient subpopulations [5].

Metabolite Identification and In Vitro Metabolism

Pramipexole-d7-1 can be used as an internal standard not only for parent drug quantification but also for semi-quantitative assessment of pramipexole metabolites in hepatocyte incubations or microsomal preparations [6]. The distinct +7 Da mass signature allows unambiguous differentiation of deuterated internal standard from endogenous unlabeled metabolites in full-scan and product ion scan modes. This capability supports definitive identification of Phase I and Phase II metabolic pathways and provides internal correction for sample-to-sample variability in extraction recovery and ionization efficiency during metabolite profiling experiments.

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